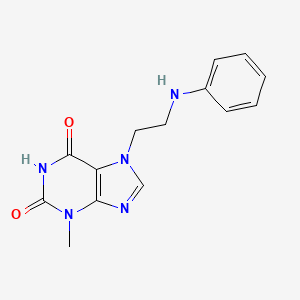
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of an anilinoethyl group attached to the purine ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine with 2-bromoethylbenzene under basic conditions to introduce the anilinoethyl group. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins, potentially affecting cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to intercalate into DNA strands disrupts the normal function of the genetic material, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
7-(2-Aminoethyl)-3-methylpurine-2,6-dione: Lacks the phenyl group, resulting in different biological activity.
7-(2-Anilinoethyl)-3-ethylpurine-2,6-dione: The ethyl group at position 3 alters its chemical properties and reactivity.
7-(2-Anilinoethyl)-3-methylxanthine: Similar structure but different functional groups, affecting its pharmacological profile.
Uniqueness: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
Eigenschaften
IUPAC Name |
7-(2-anilinoethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)17-14(18)21)19(9-16-12)8-7-15-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCQDCPNDIPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CCNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)

![2-[(2-Methoxy-2-oxoethyl)amino]acetic acid](/img/structure/B2700127.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)
![ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2700129.png)


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2700137.png)
![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)
![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
